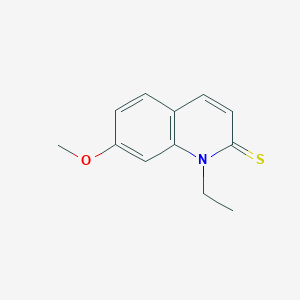

1-ethyl-7-methoxyquinoline-2(1H)-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

1-ethyl-7-methoxyquinoline-2-thione |

InChI |

InChI=1S/C12H13NOS/c1-3-13-11-8-10(14-2)6-4-9(11)5-7-12(13)15/h4-8H,3H2,1-2H3 |

InChI Key |

VUHNUGWFILOWLL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=S)C=CC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-ethyl-7-methoxyquinoline-2(1H)-thione, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The ethyl group attached to the nitrogen atom would typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. docbrown.info The methoxy (B1213986) group (OCH₃) protons would appear as a sharp singlet. The aromatic protons on the quinoline (B57606) ring system will present as a set of multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns being dependent on their substitution pattern. The presence of the electron-donating methoxy group at the C7 position and the electron-withdrawing thione group will influence the electronic environment of these aromatic protons, leading to a predictable dispersion of their signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals are anticipated for each carbon atom. The most downfield signal is typically attributed to the thione carbon (C=S) due to its significant deshielding. The carbons of the ethyl group will appear in the upfield region of the spectrum. The aromatic carbons of the quinoline ring will resonate in the intermediate region, with the carbon atom attached to the methoxy group (C7) showing a characteristic upfield shift due to the electron-donating effect of the oxygen atom. Conversely, the carbons in close proximity to the heterocyclic ring and the thione group will be shifted downfield.

| Assignment | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=S | 180-200 |

| Aromatic C | 110-150 |

| C-OCH₃ | 55-60 |

| N-CH₂ | 40-50 |

| CH₃ | 10-20 |

Note: The table presents predicted chemical shift ranges based on known data for similar structures. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of the Thione Moiety (C=S)

A key feature in the FTIR spectrum of this compound is the absorption band corresponding to the stretching vibration of the carbon-sulfur double bond (C=S). This bond is known to have a weaker force constant compared to a carbonyl (C=O) bond, and its stretching frequency is therefore found at a lower wavenumber, typically in the range of 1020-1250 cm⁻¹. The precise position of this band can be influenced by the electronic and steric effects of the surrounding molecular structure. Other characteristic bands in the FTIR spectrum would include C-H stretching vibrations from the ethyl and methoxy groups, as well as aromatic C-H and C=C stretching vibrations from the quinoline ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=S Stretch | 1020-1250 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Aryl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| C-N Stretch | 1335-1435 |

| Aromatic C-H Bending | 690-900 |

| Aliphatic C-H Stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The extended conjugated system of the quinoline ring, along with the auxochromic methoxy group and the chromophoric thione group, will give rise to characteristic absorption maxima (λmax). The π→π* transitions, typically of high intensity, are expected in the UV region. The n→π* transition, involving the non-bonding electrons on the sulfur atom, is expected to appear at longer wavelengths (in the visible or near-UV region) and is typically of lower intensity. The position of these absorption bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

Hypothetical Crystal Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C12H13NOS |

| Formula Weight | 219.30 |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

This table represents the type of data that would be obtained from an X-ray crystallography experiment. The values are currently undetermined.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hypothetical Intermolecular Interaction Data Table

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

|---|---|---|---|

| π-π Stacking | Centroid-to-Centroid | Undetermined | - |

| Hydrogen Bonding | e.g., C-H···S | Undetermined | Undetermined |

This table illustrates potential intermolecular interactions. The specific details are unknown without experimental data.

Tautomeric Forms in the Solid State

The this compound molecule can theoretically exist in at least two tautomeric forms: the thione form (as named) and the thiol form (1-ethyl-7-methoxyquinoline-2-thiol). In the thione form, a carbon-sulfur double bond (C=S) is present within the quinoline ring system at the 2-position, with the adjacent nitrogen being part of a lactam-like structure. In the thiol form, this would exist as a carbon-sulfur single bond with a proton attached to the sulfur (S-H), and the quinoline ring would be fully aromatic.

Chemical Reactivity and Transformations

Alkylation Reactions of 1-Ethyl-7-methoxyquinoline-2(1H)-thione

Alkylation of quinoline-2(1H)-thione systems is a subject of significant interest, with regiochemical outcomes being a key consideration. The presence of the N-ethyl group in this compound simplifies these considerations, directing reactivity away from the nitrogen atom.

The thiocarbonyl group in this compound makes the sulfur atom a soft nucleophilic center, which readily undergoes S-alkylation. This is the principal pathway for alkylation reactions on this substrate. For instance, reacting quinoline-2(1H)-thiones with halo-compounds in the presence of a mild base typically leads to the exclusive formation of S-substituted products. tandfonline.com The reaction of 3-cyanoquinoline-2(1H)-thione with reagents like ethyl iodide, chloroacetone, and ethyl chloroacetate provides the corresponding 2-(alkylthio)quinoline derivatives. tandfonline.com It is expected that this compound would react in a similar manner with a range of alkylating agents.

Table 1: Representative S-Alkylation Reactions of the Quinoline-2(1H)-thione Scaffold

| Reactant | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 3-Cyanoquinoline-2(1H)-thione | Ethyl Iodide | 2-(Ethylthio)-3-cyanoquinoline | tandfonline.com |

| 3-Cyanoquinoline-2(1H)-thione | Chloroacetone | 2-(Acetylmethylthio)-3-cyanoquinoline | tandfonline.com |

This table illustrates the S-alkylation patterns observed in a closely related quinoline-2(1H)-thione, which are directly analogous to the expected reactivity of this compound.

For the parent quinolin-2(1H)-one and -thione scaffolds, which possess an N-H bond, alkylation can occur at the nitrogen atom. researchgate.net In fact, for many quinolin-2(1H)-ones, N-alkylation is the major pathway when reacting with alkyl halides in the presence of a base like potassium carbonate in DMF. researchgate.net However, in the case of this compound, the nitrogen atom is already substituted with an ethyl group. Consequently, further N-alkylation under standard conditions is not a feasible reaction pathway. Any potential reaction at the nitrogen would require harsh conditions to form a quaternary quinolinium salt.

The regioselectivity of alkylation is a critical aspect of the chemistry of the parent quinoline-2(1H)-thione system, which exists in tautomeric equilibrium with quinoline-2-thiol and behaves as an ambident nucleophile. The outcome of alkylation (N- vs. S-alkylation) is influenced by factors such as the hardness or softness of the electrophile (alkylating agent) and the reaction conditions, a concept explained by the Hard-Soft Acid-Base (HSAB) theory. rsc.org The sulfur atom is a soft nucleophilic center and preferentially reacts with soft electrophiles like alkyl halides. The nitrogen atom is a harder nucleophilic center.

For this compound, this issue is simplified. The absence of a proton on the nitrogen atom prevents its participation as a nucleophile via deprotonation. Therefore, the reaction proceeds selectively at the soft sulfur atom, leading to S-alkylation products. This is analogous to studies on quinolin-2(1H)-ones where substituents can sterically or electronically favor O-alkylation over N-alkylation; for example, an 8-methoxy group has been shown to favor O-alkylation exclusively. researchgate.net

Cyclization Reactions and Annulation Strategies

The S-alkylated derivatives of this compound are valuable intermediates for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of thieno[2,3-b]quinolines. When the S-alkylated substituent contains a suitable functional group, intramolecular cyclization can be induced. For instance, the S-alkylated product from the reaction with ethyl chloroacetate can be readily cyclized upon treatment with a base like sodium ethoxide to yield a 3-aminothieno[2,3-b]quinoline derivative. tandfonline.com

Another powerful strategy involves the iodine-catalyzed cyclization of quinoline-2-thiones bearing unsaturated side chains. For example, 3-homoallylquinolin-2-thiones undergo facile cyclization to furnish tetracyclic furothiopyrano[2,3-b]quinoline derivatives. nih.gov These annulation strategies highlight the utility of the quinolinethione scaffold in building complex, polycyclic molecules.

Oxidation and Reduction Pathways

The thiocarbonyl group and the quinoline (B57606) ring of this compound are susceptible to both oxidation and reduction.

Oxidation: The thiocarbonyl group can be selectively oxidized. Mild oxidation of thiones, for example with N-sulfonyloxaziridines or perbenzoic acid, typically yields the corresponding sulfines (thione S-oxides). rsc.org Upon further oxidation, these intermediates can be converted to the corresponding ketone (in this case, 1-ethyl-7-methoxyquinolin-2(1H)-one). rsc.org The oxidation of quinoline-2(1H)-selones to quinolin-2(1H)-ones using mCPBA has been demonstrated, suggesting a similar pathway for the thione analogue. nih.gov In some cases, oxidation can lead to more complex transformations such as oxidative desulfurization. fao.org

Reduction: The quinoline core can be reduced to form 1,2,3,4-tetrahydroquinoline derivatives. A variety of reducing agents can accomplish this, with methods developed for the regioselective reduction of the quinoline system. nih.gov Concurrently, the thiocarbonyl group is also susceptible to reduction. Catalytic hydrogenation using reagents like Raney Nickel would likely result in desulfurization to yield the corresponding 1-ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline.

Heterocycle Fusion and Hybrid Compound Synthesis

The quinoline-2(1H)-thione framework serves as a building block for the synthesis of more complex fused heterocyclic systems and hybrid molecules. These reactions often involve the condensation of reagents across two reactive sites on the quinoline core.

For example, quinoline derivatives can be reacted with urea or thiourea (B124793) to construct fused pyrimidine rings, leading to pyrimido[4,5-b]quinoline-2(1H)-one/thione derivatives. nih.gov Another strategy involves the reaction of dihydroquinoline derivatives with elemental sulfur to produce fused dithiolo[3,4-c]quinoline-1-thione systems. nih.gov Furthermore, complex dimeric structures can be synthesized through oxidative pathways. For instance, 4-hydrazinylquinolin-2(1H)-ones have been shown to undergo autoxidation and dimerization to form complex pyridazino[4,3-c:5,6-c′]diquinoline structures, demonstrating a pathway to highly elaborate hybrid compounds. mdpi.com These examples underscore the versatility of the quinoline core in constructing diverse and complex molecular architectures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-ethyl-7-methoxyquinolin-2(1H)-one |

| 1-ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline |

| 2-(Acetylmethylthio)-3-cyanoquinoline |

| 2-(Alkylthio)quinoline |

| 2-(Ethylthio)-3-cyanoquinoline |

| 3-Aminothieno[2,3-b]quinoline |

| 3-Cyanoquinoline-2(1H)-thione |

| 3-Homoallylquinolin-2-thiones |

| 4-Hydrazinylquinolin-2(1H)-one |

| Dithiolo[3,4-c]quinoline-1-thione |

| Ethyl (3-cyanoquinolin-2-ylthio)acetate |

| Furothiopyrano[2,3-b]quinoline |

| Potassium Carbonate |

| Pyridazino[4,3-c:5,6-c′]diquinoline |

| Pyrimido[4,5-b]quinoline-2(1H)-one |

| Pyrimido[4,5-b]quinoline-2(1H)-thione |

| Quinoline-2-thiol |

| Quinolin-2(1H)-one |

| Sodium Ethoxide |

| Thieno[2,3-b]quinoline |

| Urea |

| Thiourea |

| Carbon Disulfide |

| N-sulfonyloxaziridine |

| Perbenzoic acid |

| m-Chloroperoxybenzoic acid (mCPBA) |

Role of this compound as a Synthetic Intermediate

The chemical versatility of the quinoline-2(1H)-thione scaffold makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds. While specific documented examples for this compound are not extensively reported in publicly available literature, its role as a synthetic intermediate can be understood by examining the well-established reactivity of analogous N-alkylated quinoline-2-thiones. The presence of the electron-donating methoxy (B1213986) group at the 7-position and the ethyl group on the nitrogen atom influences the electron density and steric environment of the molecule, which in turn can modulate its reactivity in various chemical transformations.

The thione functionality in this compound is the primary site of reactivity, allowing for a range of synthetic manipulations. One of the most common and synthetically useful transformations is S-alkylation. Treatment of the thione with an alkylating agent, such as an alkyl halide in the presence of a base, readily affords the corresponding 2-(alkylthio)quinoline derivative. This transformation converts the thione into a thioether, which can then serve as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions.

For instance, the S-methylated derivative, 2-(methylthio)-1-ethyl-7-methoxyquinoline, can be a key intermediate in the construction of fused heterocyclic systems. The subsequent introduction of a suitable functional group at the 3-position of the quinoline ring, for example, an alkynyl group via Sonogashira coupling, sets the stage for intramolecular cyclization reactions. Iodocyclization of a 3-alkynyl-2-(methylthio)quinoline derivative can lead to the formation of thieno[2,3-b]quinoline systems. researchgate.net These fused heterocycles are of significant interest in medicinal chemistry and materials science.

Furthermore, the quinoline ring system itself, activated by the methoxy group, can potentially undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at the electron-rich sulfur atom. Conversely, the introduction of activating or directing groups could facilitate nucleophilic substitution on the quinoline core.

The following interactive data table summarizes plausible synthetic transformations where this compound can act as a key synthetic intermediate, based on the known reactivity of similar quinoline-2-thione derivatives.

Interactive Data Table: Synthetic Transformations of this compound

| Starting Material | Reagent(s) and Conditions | Product | Transformation Type |

| This compound | 1. Base (e.g., NaH, K2CO3)2. Alkyl halide (e.g., CH3I, C2H5Br) | 2-(Alkylthio)-1-ethyl-7-methoxyquinoline | S-Alkylation |

| 2-(Alkylthio)-1-ethyl-7-methoxyquinoline | 1. Halogenating agent (e.g., NBS)2. Terminal alkyne, Pd catalyst, Cu(I) cocatalyst (Sonogashira coupling) | 3-Alkynyl-2-(alkylthio)-1-ethyl-7-methoxyquinoline | Halogenation and Sonogashira Coupling |

| 3-Alkynyl-2-(alkylthio)-1-ethyl-7-methoxyquinoline | I2, Solvent (e.g., CH2Cl2) | Iodo-substituted thieno[2,3-b]quinoline derivative | Iodocyclization |

Structure Activity Relationship Sar Studies: Theoretical Frameworks and Methodologies

Design Principles for Modulating Activity through Substituent Effects

The biological activity of the quinoline-2(1H)-thione scaffold can be finely tuned by the introduction of various substituents at different positions. The electronic and steric properties of these substituents can alter the molecule's interaction with biological targets, its solubility, and its metabolic stability.

The substituent at the N-1 position of the quinoline (B57606) ring is critical for modulating the compound's physicochemical properties and biological activity. The presence of an ethyl group, as in 1-ethyl-7-methoxyquinoline-2(1H)-thione, is a key structural feature.

Lipophilicity and Permeability : Alkyl groups at the N-1 position generally increase the lipophilicity of the quinoline core. This enhancement in lipid solubility can influence the compound's ability to cross biological membranes, such as the cell membrane, which can be a determining factor for reaching intracellular targets.

Steric Influence : The ethyl group introduces a degree of steric bulk at the nitrogen atom. This can influence the orientation of the molecule within a receptor's binding pocket, potentially leading to more favorable or unfavorable interactions compared to an unsubstituted (N-H) or N-methyl analogue.

Metabolic Stability : N-alkylation can protect the nitrogen atom from certain metabolic transformations, potentially increasing the compound's half-life in biological systems.

In related scaffolds, such as 4-hydroxyquinolin-2(1H)-ones, the N-ethyl group is a common feature in synthetic schemes aimed at producing various biologically active derivatives. researchgate.net

The methoxy (B1213986) group (-OCH₃) is a common substituent in many pharmacologically active quinoline derivatives, and its position on the benzo-fused ring significantly impacts activity. ijresm.combenthamscience.com The placement at the C-7 position in this compound is strategic.

Target Interactions : Studies on other quinoline-containing compounds have highlighted the importance of methoxy groups for biological activity. For instance, a methoxy group at the C-6 position of the quinoline ring has been shown to be important for antimetastatic activity. nih.gov In coumarin-quinoline hybrids, a methoxy group at the 7-position resulted in dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a receptor binding site.

Metabolic Considerations : The methoxy group can be a site for metabolism, typically O-demethylation by cytochrome P450 enzymes. This metabolic process can lead to the formation of a hydroxyl group, creating a metabolite with a different activity and pharmacokinetic profile than the parent compound.

The influence of methoxy substituents on the activity of various heterocyclic compounds is a well-documented principle in medicinal chemistry, often contributing to enhanced potency. nih.govmdpi.com

| Substituent | Position | General Impact on Activity | Key Findings from Related Studies |

| Ethyl | N-1 | Increases lipophilicity; provides steric bulk; can enhance metabolic stability. | N-alkylation is a common strategy in the synthesis of bioactive quinolinones. researchgate.net |

| Methoxy | C-7 | Electron-donating properties modulate ring electronics; oxygen can act as H-bond acceptor. | A 7-methoxy group in coumarin-quinoline hybrids conferred dual enzyme inhibitory activity. nih.gov Methoxy groups on quinoline rings are often crucial for anticancer and antimetastatic effects. nih.gov |

The SAR of the quinoline scaffold is highly dependent on the nature and position of various substituents. Research on a wide range of quinoline derivatives has established several guiding principles for designing new analogues with enhanced biological activities.

Halogens (F, Cl, Br) : Introduction of halogens can modulate lipophilicity and electronic properties. For example, in a series of quinazolinone inhibitors of cyclin-dependent kinase 9 (CDK9), the introduction of an ethoxy group at the para-position of an acetanilide ring increased inhibitory activity significantly compared to the unsubstituted analogue. mdpi.com

Electron-Donating vs. Electron-Withdrawing Groups : The electronic nature of substituents on the quinoline ring plays a pivotal role. Electron-donating groups like methyl or methoxy can enhance certain activities, while electron-withdrawing groups like nitro or cyano can be beneficial for others. The specific impact depends heavily on the biological target and the mechanism of action. nih.gov For example, in one study on thiazole derivatives, compounds with electron-donating groups like methoxy showed higher antimigration effects than those with electron-withdrawing groups. nih.gov

Bulky Groups : The size and shape of substituents are critical. Linking the quinoline scaffold to other fragments, such as a chalcone, has been shown to produce hybrids with potent anticancer activity, where the substituents on the chalcone portion greatly influence the potency. mdpi.com However, in some cases, bulky substituents can impair activity. mdpi.com

Positional Isomerism : The position of a substituent is often as important as its chemical nature. For instance, studies on tetrahydroquinoline derivatives identified an absolute need for a substituent in the 3-position of the quinoline ring for potent and selective α2C-adrenoceptor antagonism. researchgate.net Similarly, modifications at the 3-OH position of quercetin with quinoline moieties showed that the position of a hydroxyl group on the quinoline ring led to significant differences in antitumor activity. mdpi.com

| Substituent Type | Position(s) on Quinoline Ring | Observed Effect on Biological Activity | Example from Literature |

| Halogens | Various | Modulates lipophilicity and electronic character, often enhancing potency. | A 6-iodo-quinazolinone derivative showed sub-micromolar activity against CDK9. mdpi.com |

| Alkyl/Alkoxy | 6, 7, 8 | Generally electron-donating; can improve hydrophobic interactions and potency. | 6,7-dimethoxy substitution on 4-anilino-quinazolines led to better EGFR and VEGFR-2 inhibition. nih.gov |

| Aromatic/Heterocyclic Rings | 3, 4 | Can introduce additional binding interactions (e.g., π-stacking). | A substituent at the 3-position was found to be critical for α2C-adrenoceptor antagonism. researchgate.net |

| Amides/Ureas | Various | Can act as hydrogen bond donors/acceptors, improving target binding. | SAR of N-substituted tetrahydroisoquinolines showed that -CONH- linkers were more effective than -CO- or -COCH2- linkers. nih.gov |

Computational Approaches to SAR

Computational methods are indispensable tools for elucidating SAR, enabling the rational design of new compounds and predicting their activity before synthesis. These in silico techniques range from quantitative modeling to simulation of ligand-receptor interactions.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoline derivatives, QSAR models have been successfully developed to predict various biological activities. nih.gov

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for a series of known active and inactive compounds. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with activity. researchgate.netnih.gov

2D- and 3D-QSAR : QSAR models can be based on 2D descriptors (derived from the 2D structure) or 3D descriptors, which require conformational information. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they analyze the steric and electrostatic fields surrounding the molecules. mdpi.commdpi.com

Application to Quinolines : Several studies have successfully applied QSAR to quinoline derivatives. For instance, 2D- and 3D-QSAR models were built for a database of 349 quinoline derivatives to predict their anti-malarial activity against Plasmodium falciparum. mdpi.com Another study developed reliable QSAR models to predict the inhibitory activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein (ABCB1) efflux pump, a key factor in cancer multidrug resistance. nih.gov These models help identify the key structural features required for high activity and guide the design of new, more potent compounds. mdpi.comnih.gov

| QSAR Study Focus | Compound Class | Key Findings & Model Performance | Reference |

| Antimalarial Activity | Quinoline Derivatives | CoMSIA and 2D-QSAR models showed better predictive capacity than CoMFA for inhibiting P. falciparum. | mdpi.com |

| P-glycoprotein Inhibition | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | Machine learning-based QSAR models successfully described the correlation between molecular structures and inhibitory activity towards ABCB1. | nih.govnih.gov |

| LSD1 Inhibition | Tetrahydroquinoline Derivatives | CoMFA and CoMSIA models with good statistical and predictive properties were established to guide the design of new inhibitors. | mdpi.com |

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used to understand the binding mode of potential drugs and to screen virtual libraries for novel inhibitors.

For quinoline derivatives, docking studies provide atomic-level insights into how these molecules interact with the active sites of their biological targets. researchgate.net

Binding Mode Prediction : Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonds, hydrophobic interactions, and van der Waals forces. This helps to rationalize the observed SAR. For example, docking studies of quinazoline-2(1H)-thione derivatives into the active sites of cathepsin B and cathepsin H helped to explain their inhibitory mechanisms. nih.gov

Rationalizing SAR : By visualizing the docked poses of a series of analogues, researchers can understand why certain substituents enhance activity while others diminish it. For example, a docking study of 2-oxo-1,2-dihydroquinoline derivatives targeting P-glycoprotein revealed significant binding affinities mediated by both hydrophobic and hydrogen-bond interactions, rationalizing the experimental data. nih.gov

Virtual Screening and Drug Design : Docking can be used to screen large databases of compounds to identify potential new hits. It also guides the modification of existing compounds to improve their binding affinity. Studies on newly designed quinoline derivatives have used docking to predict their interactions with enzymes like peptide deformylase, aiding in the synthesis of potent antimicrobial agents. nih.gov The stability of these predicted interactions can be further assessed using molecular dynamics (MD) simulations. nih.gov

| Compound Class | Biological Target | Key Interactions Observed in Docking | Reference |

| Quinoline Derivatives | h-NTPDase1, 2, 3, and 8 | Used to determine the binding interactions of potent and selective inhibitors. | researchgate.net |

| Quinazoline-2(1H)-thiones | Cathepsin B, Cathepsin H | In silico docking results were compared with experimental inhibition studies to understand binding modes. | nih.gov |

| 2-oxo-1,2-dihydroquinoline derivatives | P-glycoprotein (6C0V) | Revealed significant binding affinities via hydrophobic and H-bond interactions. | nih.gov |

| Novel Quinoline Derivatives | Peptide Deformylase (PDF) | Aided in the design of compounds with strong binding affinity, stabilized by multiple hydrogen bonds. | nih.gov |

In Silico Prediction of Molecular Properties (e.g., ADME for design purposes)

In the contemporary drug discovery and design landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success as a therapeutic agent. A significant proportion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic profiles. To mitigate this risk, reduce costs, and accelerate the development timeline, computational or in silico methods are extensively employed to predict these properties before a compound is even synthesized. This theoretical framework allows medicinal chemists to prioritize candidates with a higher probability of possessing drug-like characteristics.

The in silico prediction of ADME properties for novel compounds, such as those based on the quinoline scaffold, relies on a variety of computational models. These models are typically built from large datasets of existing drugs and experimental molecules. By analyzing the chemical structures and corresponding experimental ADME data, machine learning algorithms and quantitative structure-activity relationship (QSAR) models can identify key molecular descriptors that influence pharmacokinetic behavior. These descriptors can include physicochemical properties like lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, among others.

For a compound like this compound, these predictive tools can offer valuable insights into its likely behavior in a biological system. While specific experimental data for this exact molecule is not publicly available, we can examine data from structurally related quinoline derivatives to understand the application and output of such predictive studies. For instance, studies on quinoline-1,4-quinone hybrids and other quinoline analogs provide a useful surrogate for illustrating the types of parameters evaluated. nih.gov

Detailed Research Findings from Analogous Compounds

Research on various quinoline derivatives has demonstrated the utility of in silico ADME predictions in guiding medicinal chemistry efforts. These studies typically utilize a suite of predictive models to assess a range of pharmacokinetic parameters. The goal is to create a comprehensive profile that can flag potential liabilities and highlight favorable characteristics.

Key predicted properties often include:

Absorption: This is frequently evaluated by predicting human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which is a common in vitro model for the human intestinal epithelium. High HIA and optimal Caco-2 permeability are desirable for orally administered drugs.

Distribution: Predictions for blood-brain barrier (BBB) penetration are crucial for drugs targeting the central nervous system and equally important for those where CNS entry would be an undesirable side effect. The volume of distribution (VD) is another key parameter, indicating the extent of a drug's distribution in body tissues versus plasma.

Metabolism: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of drugs. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, parameters related to renal clearance can sometimes be estimated.

The following interactive data table presents a selection of predicted ADME properties for a series of quinoline-1,4-quinone hybrids, which serve as representative examples of the data generated in such in silico studies. nih.gov These compounds, while different from this compound, share the core quinoline structure and illustrate the predictive landscape.

Predicted Pharmacokinetic Properties of Representative Quinoline Analogs

| Compound Analog | LogPapp (Caco-2 Permeability) | Human Intestinal Absorption (%) | LogBB (Blood-Brain Barrier Permeability) | LogPS (Skin Permeability) |

|---|---|---|---|---|

| Analog 1 | 1.059 | 97.693 | -0.676 | -2.047 |

| Analog 2 | 1.234 | 98.041 | -0.673 | -2.803 |

| Analog 3 | 1.227 | 98.586 | -0.915 | -2.889 |

| Analog 4 | 0.998 | 97.231 | -0.598 | -2.112 |

| Analog 5 | 1.102 | 97.559 | -0.601 | -2.791 |

Data sourced from a study on quinoline-1,4-quinone hybrids and is intended to be illustrative of the types of predictions made for quinoline-based compounds. nih.gov

Based on this type of data, chemists can make informed decisions. For example, compounds with predicted high intestinal absorption would be prioritized for oral drug development. Conversely, a compound predicted to have high BBB permeability might be deprioritized if the intended target is outside the central nervous system. For this compound, one would perform similar calculations. The presence of the methoxy and ethyl groups, as well as the thione substitution, would be factored into the algorithms to generate a unique ADME profile that would then guide its design and potential development as a therapeutic agent.

Mechanistic Studies of Biological Interactions in Vitro and Theoretical

Molecular Target Identification and Interaction Mechanisms (General for Quinoline (B57606) Thiones)

Quinoline thiones and their derivatives are recognized for their broad spectrum of pharmacological activities, which stem from their ability to interact with various biological macromolecules. nih.govresearchgate.net Their versatile chemical structure allows for modifications that can tune their affinity and specificity for different molecular targets. mdpi.com Mechanistic studies have identified several key ways these compounds function, including enzyme inhibition, DNA interaction, and modulation of cellular stress pathways. nih.govnih.govmdpi.com

The quinoline scaffold is a core component of many enzyme inhibitors, targeting proteins crucial for cancer cell survival and proliferation. nih.govnih.gov

Kinase Inhibition : Kinases are primary targets in cancer therapy, and numerous quinoline derivatives have been developed as kinase inhibitors. nih.gov They can act on various kinases, including epidermal growth factor receptor (EGFR) and Pim-1 kinase. For example, certain quinoline-based thiazolidinone derivatives have shown remarkable inhibitory activity against EGFR. nih.gov Mechanistic studies on some quinoline derivatives identified them as potent Pim-1 kinase inhibitors, which contributes to their anti-proliferative effects. sigmaaldrich.com These compounds typically bind to the ATP-binding site of the kinase domain, interfering with signaling pathways that regulate cell growth and survival. mdpi.com

Lipoxygenase (LOX) Inhibition : Lipoxygenases are enzymes involved in the inflammatory process, and their inhibition can be a strategy for anti-inflammatory and anticancer treatments. rsc.org A specific class of quinoline-based leukotriene synthesis inhibitors has been shown to target the 5-lipoxygenase-activating protein (FLAP), which is essential for cellular leukotriene synthesis. nih.gov The ability of these quinoline inhibitors to interact with FLAP correlates well with their efficacy in inhibiting leukotriene production in human polymorphonuclear leukocytes. nih.gov

Topoisomerase Inhibition : Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.gov Quinoline derivatives have been extensively studied as topoisomerase inhibitors. nih.govnih.gov Compounds like camptothecin, a quinoline alkaloid, and its analogs are classic examples of topoisomerase I inhibitors. nih.govnih.gov Other synthetic quinoline derivatives have been designed to act as DNA intercalators and topoisomerase IIα inhibitors. nih.gov

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoline-based thiazolidinones | EGFR | Inhibition of kinase activity | nih.gov |

| Substituted Quinolines | Pim-1 Kinase | Inhibition of kinase activity | sigmaaldrich.com |

| Quinoline Leukotriene Synthesis Inhibitors | 5-Lipoxygenase-Activating Protein (FLAP) | Binds to FLAP, preventing activation of 5-Lipoxygenase | nih.gov |

Direct interaction with DNA is another primary mechanism through which quinoline compounds exert their cytotoxic effects. nih.gov These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. arabjchem.org

DNA Intercalation : Many quinoline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.govmdpi.com This mode of binding is often investigated using spectroscopic methods (UV-Visible and fluorescence spectroscopy) and viscometry. mdpi.commdpi.com Spectroscopic studies show changes like hypochromism and red shifts in the compound's absorption spectrum upon binding to DNA, which are characteristic of intercalation. mdpi.com Viscosity measurements can also confirm intercalation, as the insertion of the planar quinoline ring into the DNA helix causes it to lengthen and become more rigid, thus increasing viscosity. mdpi.com

Groove Binding : In addition to intercalation, some quinoline derivatives bind to the minor groove of the DNA helix. nih.govresearchgate.net In-silico molecular docking studies have been employed to model these interactions, revealing that specific substitutions on the quinoline ring can facilitate hydrogen bonding with the nucleic acid bases in the minor groove. researchgate.net For instance, a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives indicated binding with the A/T minor groove region of a B-DNA duplex. researchgate.net

These DNA-interacting mechanisms are considered crucial for the antiproliferative activity of many quinoline-based compounds. nih.govarabjchem.org

Quinoline derivatives have demonstrated significant potential in modulating oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses. nih.govnih.gov

Antioxidant Activity : Many quinoline compounds exhibit potent antioxidant properties. mdpi.comresearchgate.net In vitro assays, such as the DPPH (1,1-Diphenyl-2-Picrylhydrazyl) radical scavenging assay, have confirmed the ability of various quinoline derivatives to scavenge free radicals. researchgate.net The antioxidant effect is often attributed to the nitrogen-containing heterocyclic ring system. mdpi.com For example, 1,2,3,4-tetrahydroquinoline derivatives have shown significant antioxidant properties, which may be due to the secondary nitrogen atom in the hydroquinoline ring forming a stable radical. mdpi.com

Protection Against Oxidative Damage : By neutralizing ROS, these compounds can protect cells from oxidative damage. Studies have shown that quinoline derivatives can protect DNA from oxidative damage by reacting with free radicals. mdpi.com Some derivatives have also been shown to possess cytoprotective effects in cell-based models of oxidative stress, reducing intracellular ROS generation and lipid peroxidation. nih.gov Furthermore, it is suggested that quinolines can chelate metal ions like Fe(II) and Fe(III), preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.com

Cell-Based Assays for Mechanistic Understanding (In Vitro Studies)

In vitro studies using cell lines are fundamental to understanding the cellular responses to quinoline thiones, particularly their anticancer effects. These assays provide insights into how these compounds affect cell viability, proliferation, and programmed cell death.

A common characteristic of anticancer agents is their ability to halt the proliferation of cancer cells and trigger apoptosis (programmed cell death). Numerous studies have shown that quinoline derivatives are effective in this regard. nih.govrjraap.comrsc.org

Inhibition of Cell Proliferation : Quinoline derivatives have been shown to inhibit the proliferation of a wide range of cancer cell lines. arabjchem.orgnih.gov For example, a quinoline-2-thione derivative named KA3D was found to impede the viability and proliferation of ovarian cancer cells (SKOV3). nih.gov

Cell Cycle Arrest : Many chemotherapeutic drugs exert their effects by causing cell cycle arrest, preventing cancer cells from completing the division process. nih.gov Flow cytometry analysis has revealed that various quinoline derivatives can induce cell cycle arrest at different phases. For instance, the compound KA3D was shown to block the cell cycle of SKOV3 cells in the G2 phase. nih.gov Another synthetic quinoline, 9IV-c, induced cell cycle arrest at the G2/M phase in A549 lung cancer cells. rjraap.com Similarly, certain quinoline-based thiazolidinone derivatives caused cell cycle arrest at the G2 and S-phases in colon cancer cells. nih.gov

Induction of Apoptosis : Apoptosis is a critical pathway through which anticancer compounds eliminate tumor cells. nih.gov Quinoline derivatives have been widely reported to be potent inducers of apoptosis. nih.govsigmaaldrich.comrjraap.com The mechanism often involves the modulation of key apoptosis-regulating proteins. Western blot analyses have shown that these compounds can increase the expression of pro-apoptotic proteins like BAX and caspases (e.g., Caspase-3, Caspase-9) while decreasing the levels of anti-apoptotic proteins such as BCL2. nih.govrjraap.com This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway. rjraap.com

An ideal characteristic of a chemotherapeutic agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. Several studies have investigated the selective cytotoxicity of quinoline derivatives.

Selective Action : Research has shown that certain quinoline derivatives exhibit significant selective cytotoxicity against cancerous cells compared to non-cancerous cell lines. arabjchem.orgnih.govresearchgate.net For example, a study on isoquinoline, quinoline-4-carboxylic acid, and 4-quinolone derivatives found them to be selectively cytotoxic against cancer cells (HeLa, MCF-7, K-562) while showing less sensitivity towards normal baby hamster kidney cells (BHK-21). nih.gov Similarly, another study demonstrated that the cytotoxicity of specific synthesized quinoline derivatives was significantly higher in breast cancer cells (MCF-7 and MDA-MB-231) than in non-cancerous 184A1 cells. researchgate.net The quinoline-2-thione derivative KA3D also inhibited ovarian cancer cell proliferation but had no effect on normal cells. nih.gov

This selectivity is a crucial factor in evaluating the therapeutic potential of these compounds, as it suggests a wider therapeutic window and potentially fewer side effects.

Table 2: Comparative Cytotoxicity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Non-Cancerous Cell Line | Observation | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid derivatives | HeLa, MCF-7, K-562 | BHK-21 (Baby hamster kidney) | Selective cytotoxicity against cancer cells | nih.gov |

| SO-3-3, SO-22, MC-5-2 | MCF-7, MDA-MB-231 (Breast cancer) | 184A1 (Mammary epithelial) | Significantly higher cytotoxicity in cancer cells | researchgate.net |

| Quinoline-2-thione derivative (KA3D) | SKOV3 (Ovarian cancer) | Normal cells (unspecified) | Inhibited cancer cell proliferation with no effect on normal cells | nih.gov |

Chemo/Biosensing Mechanisms (for related quinoline-2(1H)-thiones)

The unique structural and photophysical properties of quinoline and its derivatives make them exceptional candidates for the development of chemosensors. The quinoline core acts as a good fluorophore and chromophore, possessing advantages like a rigid, coplanar conjugated system, strong intramolecular charge-transfer capabilities, and amenability to structural modification. nih.gov Derivatives of quinoline-2(1H)-thione, in particular, have been explored for their ability to detect a variety of analytes, including metal ions and changes in pH, through mechanisms that result in a measurable optical response (fluorescence or color change).

The primary chemo/biosensing mechanisms for these compounds are rooted in well-established photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). The interaction between the sensor molecule and the target analyte modulates these processes, leading to a distinct, observable signal.

Fluorescence-Based Mechanisms

Fluorescence sensing is a highly sensitive detection method, and quinoline-2(1H)-thione derivatives leverage several mechanisms to achieve this.

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" fluorescent sensors. almacgroup.com In the absence of an analyte, the fluorescence of the quinoline fluorophore is quenched. This occurs because, upon excitation by light, an electron is transferred from a donor part of the molecule (the receptor) to the excited fluorophore, a process which is energetically favorable. almacgroup.comwikipedia.org This non-radiative de-excitation pathway means that the molecule does not emit light, or its fluorescence is very weak (the "off" state). When the target analyte binds to the receptor, the electron-donating ability of the receptor is suppressed. acs.org This inhibition of the PET process blocks the quenching pathway, forcing the excited fluorophore to relax by emitting light, thus "turning on" the fluorescence. acs.org For instance, alkylated quinoline-2-thiol derivatives, which exist in tautomeric equilibrium with the quinoline-2(1H)-thione form, are fluorescent but can be quenched by certain metals through a PET mechanism involving the sulfur atom. researchgate.net The interaction with specific analytes can disrupt this quenching, leading to a "turn-on" response.

Fluorescence Quenching: Conversely, some quinoline-based sensors operate on a "turn-off" mechanism. In these cases, the sensor is initially fluorescent, and the binding of an analyte introduces a new pathway for non-radiative decay, causing the fluorescence to decrease or be completely quenched. The binding of paramagnetic metal ions like Fe³⁺ or Cu²⁺ to a quinoline-based sensor can lead to significant fluorescence quenching. nih.govmdpi.com This is often due to energy or electron transfer from the excited fluorophore to the metal ion. nih.gov Studies on alkylated quinoline-2-thiol derivatives have shown a reduction in fluorescence upon exposure to various metals. researchgate.net

Intramolecular Charge Transfer (ICT): In sensor molecules designed with electron-donating and electron-accepting groups, an ICT process can occur upon photoexcitation. The binding of an analyte can alter the electronic distribution and the push-pull character of the molecule, leading to a change in the ICT process. nih.gov This often results in a shift in the emission wavelength, allowing for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured. This provides a more robust and reliable signal compared to simple intensity changes.

Colorimetric Sensing Mechanisms

Colorimetric sensors offer the advantage of detection by the naked eye, which is useful for rapid and qualitative screening. The sensing mechanism is based on a change in the absorption spectrum of the sensor molecule upon interaction with an analyte. This spectral shift alters the color of the solution. For quinoline derivatives, this is often achieved by modulating the ICT process in the ground state. nih.gov For example, the interaction of a sensor with an analyte can induce a conformational change or a chemical reaction (like deprotonation) that extends or alters the π-conjugation of the molecule, leading to a visible color change. rsc.orgresearchgate.net

Theoretical Insights

Computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the sensing mechanisms. nih.gov These theoretical calculations can be used to:

Optimize the geometries of the sensor molecule both in its free form and when complexed with an analyte. nih.govmdpi.com

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and the feasibility of processes like PET and ICT. nih.govnih.gov

Predict changes in absorption and emission spectra upon analyte binding, which can be correlated with experimental results. mdpi.com

These theoretical studies are crucial for validating proposed mechanisms and for the rational design of new and improved chemosensors based on the quinoline-2(1H)-thione scaffold.

Research Findings on Quinoline-2(1H)-thione and Related Derivatives

| Sensor Class | Analyte(s) | Sensing Mechanism | Observed Change |

|---|---|---|---|

| Alkylated quinoline-2-thiol derivatives | Metal ions, pH | Fluorescence Quenching (via PET) | Reduction in fluorescence intensity. researchgate.net |

| Alkylated quinoline-2-thiol derivatives | HNO | Fluorescence Enhancement | Increase in fluorescence intensity. researchgate.net |

| Quinoline-based mono Schiff base | Pb²⁺ | PET and ICT | Colorimetric and "on-off" fluorescent response. nih.gov |

| Ferrocene-appended coumarin–quinoline | Fe³⁺, Cu²⁺ | Inhibition of PET | "Turn-on" fluorescence signal. acs.org |

| Aminoquinoline derivative (QYP) | pH | Ground-state electronic alteration | Color change from orange to colorless with increasing pH. rsc.orgresearchgate.net |

| Quinoline derivative | Fe³⁺ | Fluorescence Quenching | Obvious fluorescence quenching effect. nih.gov |

| Water-soluble quinoline derivative | Zn²⁺ | Not specified (likely CHEF) | 317-fold fluorescence enhancement ("turn-on"). rsc.org |

Non Clinical and Material Science Applications

Fluorescent Sensor Development Based on Quinoline-2(1H)-thione Scaffolds

The quinoline-2(1H)-thione core structure serves as a versatile chromophore for the creation of fluorescent sensors. researchgate.net While the thione tautomer itself is generally non-fluorescent, alkylated derivatives exhibit fluorescence that can be modulated by external stimuli. researchgate.net This property is the foundation for designing sensors that signal the presence of specific analytes through changes in fluorescence intensity, such as quenching (turn-off) or enhancement (turn-on). researchgate.netnih.gov The core principle often involves photoinduced electron transfer (PET), where the interaction with an analyte alters the electronic state of the sensor molecule, thereby affecting its fluorescence emission. researchgate.net

Alkylated quinoline-2-thiol derivatives, which are structurally related to 1-ethyl-7-methoxyquinoline-2(1H)-thione, have been shown to be effective fluorescent sensors for metal ions. researchgate.net The interaction between the sensor molecule and metal ions typically leads to a reduction in fluorescence intensity, a phenomenon known as fluorescence quenching. researchgate.net This "turn-off" response allows for the detection of various metal ions.

The thione moiety (>C=S) can act as an active binding site for metal ions. mdpi.com The sensitivity and selectivity of these sensors can be influenced by the specific metal ion. For instance, studies on related quinoline-based chemosensors have demonstrated high selectivity for ions like Zn²⁺ and Hg²⁺. mdpi.comnih.govnih.gov The binding of the metal ion to the sensor disrupts the PET process, leading to a measurable change in the fluorescence signal. researchgate.net

One study demonstrated the fluorescence response of a 10⁻⁵ M solution of an alkylated quinoline-2-thiol derivative in acetonitrile (B52724) upon the addition of 10 equivalents of various aqueous metal solutions. The results indicated significant fluorescence quenching for several metal ions. researchgate.net

Table 1: Fluorescence Quenching by Metal Ions

| Metal Ion | Fluorescence Change (F/F₀) |

|---|---|

| Hg²⁺ | ~0.2 |

| Cu²⁺ | ~0.3 |

| Fe³⁺ | ~0.4 |

| Ni²⁺ | ~0.6 |

| Pb²⁺ | ~0.7 |

F₀ is the initial fluorescence and F is the final fluorescence. Data is illustrative of quenching effects observed in related studies. researchgate.net

The fluorescence of alkylated quinoline-2-thiol derivatives is also sensitive to changes in pH. researchgate.net This property allows them to function as fluorescent pH indicators. The protonation or deprotonation of the quinoline (B57606) nitrogen atom or the thione group can alter the electronic structure of the molecule, leading to a corresponding change in its fluorescence emission.

In acidic environments, the fluorescence of these sensors tends to decrease, while in basic environments, it can be enhanced or quenched depending on the specific molecular structure. Titration experiments, where the pH of a solution containing the sensor is gradually changed, show a clear correlation between pH and fluorescence intensity, allowing for the determination of the solution's acidity or alkalinity. researchgate.net

The quinoline-2(1H)-thione scaffold has shown promise in the detection of biologically significant molecules like nitroxyl (HNO), a one-electron reduction product of nitric oxide (NO). researchgate.net While the parent quinoline-2(1H)-thione is non-fluorescent, its fluorescence can be "turned on" in the presence of HNO. researchgate.net This suggests a chemical reaction between HNO and the thione, leading to a new, fluorescent species.

Furthermore, other quinoline-based fluorescent probes have been specifically designed for the detection of nitric oxide (NO), a crucial signaling molecule in various physiological processes. bohrium.comnih.gov These probes often work via a photoinduced electron transfer (PeT) mechanism. In the absence of NO, the fluorescence is quenched. Upon reaction with NO, the PeT process is inhibited, resulting in a significant enhancement of fluorescence. nih.gov Some quinoline-derived sensors have demonstrated the ability to detect NO in the nanomolar range, showcasing their high sensitivity. bohrium.com

Photovoltaic Applications and Organic Dyes (Theoretical Considerations)

The quinoline nucleus is an attractive component in the design of organic dyes for photovoltaic applications, particularly for dye-sensitized solar cells (DSSCs). scispace.comresearchgate.net Its electron-accepting properties and planar aromatic structure facilitate intramolecular charge transfer, a key process for efficient light-to-energy conversion. nih.gov

Quinoline derivatives are known for their significant intramolecular charge transfer (ICT) characteristics. nih.gov This is due to the electron-accepting nature of the quinoline ring system. When combined with an electron-donating group within the same molecule, a "push-pull" system is created. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated state. This property is fundamental to the operation of organic dyes in DSSCs.

The extensive delocalization of the electron cloud in quinoline-based molecules also gives rise to a high order of non-linearity, making them potential candidates for non-linear optical (NLO) applications. nih.govresearchgate.net NLO materials are crucial for technologies like optical switching and frequency conversion. Theoretical studies using Density Functional Theory (DFT) help in calculating the energy gap and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) structures to predict these optical properties. nih.govresearchgate.net

In a typical DSSC, an organic dye acts as a sensitizer, absorbing sunlight and injecting an electron into the conduction band of a semiconductor, usually titanium dioxide (TiO₂). mdpi.com The design of efficient organic dyes is crucial for maximizing the power conversion efficiency of these cells. scispace.com

Key design principles for quinoline-based dyes in DSSCs include:

D-π-A Structure: An effective dye molecule generally consists of a donor (D) part, a π-conjugated bridge, and an acceptor (A) part. The quinoline unit can serve as the π-bridge or part of the acceptor. unesp.br

Energy Level Alignment: For efficient electron injection, the LUMO of the dye must be above the conduction band of the TiO₂. unesp.br Similarly, for dye regeneration, the HOMO of the dye must be below the redox potential of the electrolyte. unesp.br

Broad Absorption Spectra: To capture a larger portion of the solar spectrum, dyes are designed to have broad and intense absorption bands, extending into the red and near-infrared regions. researchgate.net

Table 2: Photovoltaic Performance of Quinoline-Based Dyes in DSSCs

| Dye | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | Efficiency (η) (%) |

|---|---|---|---|---|

| JK-128 | 7.57 | 0.77 | 0.78 | 4.55 |

| JK-129 | 8.29 | 0.71 | 0.77 | 4.53 |

| JK-130 | 11.52 | 0.70 | 0.75 | 6.07 |

Jsc: short-circuit photocurrent density; Voc: open-circuit voltage. Data from studies on quinoline-containing organic sensitizers. scispace.comresearchgate.net

Corrosion Inhibition (Theoretical Studies)

Theoretical investigations into the efficacy of organic molecules as corrosion inhibitors provide profound insights at a molecular level, elucidating the mechanisms behind their protective actions. While direct theoretical studies specifically targeting this compound are not extensively available in the reviewed scientific literature, a robust understanding of its potential can be extrapolated from computational analyses of structurally analogous quinoline, quinazoline, and quinoxaline-thione derivatives. These studies predominantly employ Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict and rationalize the inhibitive properties of these compounds. ias.ac.inresearchgate.net

The core principle of organic corrosion inhibitors lies in their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov Theoretical calculations are crucial in quantifying the electronic properties that govern this adsorption process. researchgate.net

Quantum Chemical Parameters (DFT)

Density Functional Theory is a computational method used to calculate various quantum chemical parameters that correlate with a molecule's inhibition efficiency. ias.ac.in The analysis of these parameters for molecules similar to this compound suggests that its specific structural features—the quinoline core, the electron-donating methoxy (B1213986) and ethyl groups, and the sulfur-containing thione group—are highly conducive to effective corrosion inhibition.

Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's capacity to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process. The presence of the electron-donating methoxy group in the target molecule is expected to increase its E_HOMO value. kfupm.edu.sa

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller ΔE value implies that the molecule can be polarized more easily, indicating higher chemical reactivity and, consequently, a potentially higher inhibition efficiency. researchgate.net

Dipole Moment (μ): A higher dipole moment can increase the adsorption of a molecule onto the metal surface due to electrostatic interactions.

Global Hardness (η) and Softness (σ): Hardness is the resistance to charge transfer, while softness is its reciprocal. Soft molecules, which have a small energy gap, are generally more effective inhibitors as they readily donate electrons to the metal surface. nih.gov

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN value indicates a tendency for electron donation, which is a key aspect of the inhibition mechanism.

Theoretical studies on related quinoxaline-thiones have shown that the sulfur atom of the thione group acts as a primary site for adsorption onto the metal surface. researchgate.net This is significant for this compound, as the sulfur atom, along with the nitrogen atom and the π-electrons of the quinoline ring, would serve as active centers for forming a stable, protective adsorbed layer.

The following table presents typical theoretical values for a quinoline-thione derivative to illustrate the concepts discussed. Specific experimental or calculated values for this compound are not available in the cited literature.

| Quantum Parameter | Symbol | Typical Value (eV) | Significance in Corrosion Inhibition |

|---|---|---|---|

| Energy of HOMO | E_HOMO | -6.10 | High value indicates strong electron-donating ability. |

| Energy of LUMO | E_LUMO | -1.85 | Low value indicates good electron-accepting ability for back-bonding. |

| Energy Gap | ΔE | 4.25 | A small gap suggests high reactivity and better inhibition potential. |

| Electronegativity | χ | 3.975 | Measures the tendency to attract electrons. |

| Global Hardness | η | 2.125 | Low hardness (high softness) correlates with higher reactivity. |

| Global Softness | σ | 0.471 | High softness indicates a greater ability to react and inhibit corrosion. |

| Fraction of Electrons Transferred | ΔN | > 0 | A positive value indicates electron donation from inhibitor to metal. |

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic perspective on the adsorption process. These simulations model the interaction between the inhibitor molecule and the metal surface (e.g., an Fe(110) surface) in a simulated corrosive solution. researchgate.netnih.gov The primary output of these simulations is the adsorption or binding energy, which quantifies the strength of the interaction. A more negative (i.e., larger in magnitude) and stable binding energy indicates stronger adsorption and, therefore, better corrosion inhibition. researchgate.net

For a molecule like this compound, MD simulations would likely show a near-parallel orientation on the metal surface. This orientation maximizes the contact between the molecule's active sites (the quinoline ring's π-system, the nitrogen atom, and the sulfur atom) and the surface atoms of the metal, leading to the formation of a stable and dense protective film. nih.gov The ethyl and methoxy groups would further contribute by increasing the surface area covered by each molecule, enhancing the barrier effect.

Future Research Directions and Perspectives

Exploration of Further Derivatization Strategies for Enhanced Properties

Future research on 1-ethyl-7-methoxyquinoline-2(1H)-thione will likely focus on strategic derivatization to enhance its physicochemical and biological properties. The quinoline (B57606) scaffold is a versatile backbone for chemical modification, and several positions on the molecule offer opportunities for introducing new functional groups. nih.gov Modifications can be aimed at improving solubility, modulating electronic properties, and introducing new interaction sites for biological targets.

One promising avenue is the exploration of substituents at the C3 and C4 positions of the quinoline ring. The introduction of various aryl or heteroaryl groups at these positions could lead to compounds with altered steric and electronic profiles, potentially enhancing their biological activity. Additionally, functionalization of the methoxy (B1213986) group at the C7 position, for instance, through demethylation followed by the introduction of longer alkyl chains or other functional moieties, could be explored to modulate lipophilicity and target engagement.

Furthermore, the thione group at the C2 position is a key site for derivatization. Reactions targeting the sulfur atom, such as S-alkylation or oxidation, can lead to a diverse range of new compounds. For example, conversion of the thione to the corresponding thiol allows for the introduction of various substituents through thioether linkages. The exploration of click chemistry approaches, such as the copper-catalyzed azide-alkyne cycloaddition, could also be employed to attach a wide variety of molecular fragments to the quinoline core, enabling the rapid generation of a library of derivatives for biological screening. nih.gov

Advanced Computational Modeling and Machine Learning Applications in Compound Design

The design and optimization of derivatives of this compound can be significantly accelerated through the use of advanced computational modeling and machine learning techniques. nih.govmdpi.com These in silico methods allow for the prediction of molecular properties and biological activities, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming experimental work. nih.govharvard.edu

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of quinoline derivatives with their biological activities. nih.govmdpi.comresearchgate.net These models can identify key steric, electrostatic, and hydrophobic fields that are crucial for activity, providing valuable insights for the rational design of new, more potent analogs. researchgate.net

Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives within the active sites of specific biological targets. nih.govresearchgate.net This information is critical for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, assessing their stability over time. researchgate.net

Machine learning algorithms, including deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models for a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. nih.govmdpi.comcam.ac.uk These models can then be used to virtually screen large libraries of potential derivatives, identifying those with the highest probability of success before they are synthesized. harvard.edu

Development of Targeted Mechanistic Probes

Derivatives of this compound can be developed as targeted mechanistic probes to investigate biological processes and pathways. The inherent fluorescence of many quinoline compounds makes them attractive scaffolds for the design of fluorescent probes. nih.govresearchgate.net By strategically modifying the structure of this compound, it is possible to create molecules that exhibit changes in their fluorescence properties upon binding to a specific biological target, such as a protein or a metal ion. nih.govnih.gov

For instance, the introduction of specific chelating groups could lead to probes that are selective for certain metal ions, allowing for their detection and quantification in biological systems. nih.govnih.gov Similarly, the attachment of moieties that can interact with specific amino acid residues in a protein's active site could result in probes that can monitor enzyme activity or protein-protein interactions. The development of such probes would provide valuable tools for basic research and could also have applications in diagnostics. nih.gov

Furthermore, the synthesis of radiolabeled or isotopically labeled versions of this compound and its derivatives would enable their use in studies to trace their metabolic fate and distribution within an organism. This information is crucial for understanding the compound's mechanism of action and for optimizing its pharmacokinetic properties.

Integration with Nanotechnology and Advanced Materials Research

The unique properties of quinoline derivatives, including their aromatic nature and ability to coordinate with metal ions, make them interesting candidates for integration with nanotechnology and advanced materials research. nih.govmdpi.com Derivatives of this compound could be incorporated into nanomaterials to create novel systems with enhanced functionalities.

For example, these compounds could be loaded into nanocarriers, such as liposomes or nanoparticles, to improve their delivery to specific cells or tissues. mdpi.com This approach can enhance therapeutic efficacy while minimizing off-target side effects. Nanotechnology-based delivery systems can also protect the compound from degradation and improve its solubility and bioavailability. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.